N-cyclopropyl-3,5-dimethoxybenzamide

Cytochrome P450 inhibition Microsomal metabolism N-dealkylation probe

N-Cyclopropyl-3,5-dimethoxybenzamide is a secondary benzamide derivative characterized by a cyclopropyl group on the amide nitrogen and methoxy substituents at the 3- and 5-positions of the phenyl ring. First disclosed in a seminal 1970 Journal of Medicinal Chemistry communication by McMahon, Culp, and Mills, the compound was identified as a uniquely potent inhibitor of oxidative microsomal N-demethylation—outperforming other N-alkyl analogs in the series.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B5709104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3,5-dimethoxybenzamide
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2CC2)OC
InChIInChI=1S/C12H15NO3/c1-15-10-5-8(6-11(7-10)16-2)12(14)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,14)
InChIKeyMPWMHSBDBRRFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-3,5-dimethoxybenzamide (CAS 392716-23-3): Key Compound Identity and Procurement Baseline


N-Cyclopropyl-3,5-dimethoxybenzamide is a secondary benzamide derivative characterized by a cyclopropyl group on the amide nitrogen and methoxy substituents at the 3- and 5-positions of the phenyl ring . First disclosed in a seminal 1970 Journal of Medicinal Chemistry communication by McMahon, Culp, and Mills, the compound was identified as a uniquely potent inhibitor of oxidative microsomal N-demethylation—outperforming other N-alkyl analogs in the series . Commercial suppliers specify a minimum purity of 95% (AKSci) and up to 97% (MolCore) with a molecular weight of 221.25 g/mol and formula C12H15NO3 .

Why N-Cyclopropyl-3,5-dimethoxybenzamide Cannot Be Replaced by Generic N-Alkyl- or Isomeric Dimethoxybenzamides


The N-cyclopropyl motif imparts a distinctive electronic and steric profile that is not recapitulated by simple N-methyl, N-ethyl, or even N-isopropyl analogs. McMahon et al. demonstrated that N-cyclopropyl substitution uniquely confers potent microsomal demethylation inhibitory activity, while the corresponding N-isopropyl compound showed no advantage over the n-propyl analog, ruling out simple α-branching as the explanatory factor . Consequently, procuring a generic 'dimethoxybenzamide' or an alternative regioisomer (e.g., 3,4- or 2,6-dimethoxy) without the cyclopropyl group or with an incorrect substitution pattern will completely forfeit the specific biological activity documented in the literature, undermining experimental reproducibility and target engagement studies.

Product-Specific Quantitative Differentiation Guide for N-Cyclopropyl-3,5-dimethoxybenzamide


Unique N-Cyclopropyl Effect on Microsomal Demethylation Inhibition vs. N-Isopropyl and Other N-Alkyl Analogs

In the foundational structure-activity study, the N-cyclopropyl analog (compound 2b, i.e., N-cyclopropyl-3,5-dimethoxybenzamide) was reported as the most potent inhibitor of oxidative microsomal demethylation identified at the time, surpassing the N-isopropyl, N-benzyl, N-allyl, and N-dimethylpropargyl analogs . The N-isopropyl compound was explicitly noted to be no more active than the n-propyl derivative, highlighting that the cyclopropyl effect is not merely a consequence of α-branching . The article states that 2b was 'more potent than any of the inhibitors so far reported' .

Cytochrome P450 inhibition Microsomal metabolism N-dealkylation probe

Commercial Purity Benchmarking: N-Cyclopropyl-3,5-dimethoxybenzamide vs. Generic Dimethoxybenzamide Suppliers

Commercially, N-cyclopropyl-3,5-dimethoxybenzamide is supplied at a minimum purity of 95% (AKSci) , with some vendors offering ≥97% (MolCore) . In contrast, the parent 3,5-dimethoxybenzamide (CAS 17213-58-0) is typically supplied at a minimum of 98% purity (TCI) . The slightly lower purity specification for the cyclopropyl derivative reflects the additional synthetic complexity of N-cyclopropylation, which must be factored into procurement decisions for assays requiring high chemical homogeneity.

Chemical procurement Purity specification Quality control

Regioisomeric Differentiation: 3,5-Dimethoxy vs. 3,4-Dimethoxy and 2,6-Dimethoxy Substitution

The 3,5-dimethoxy substitution pattern on the benzamide ring is distinct from the 3,4-dimethoxy and 2,6-dimethoxy isomers, which are also commercially available (e.g., N-cyclopropyl-3,4-dimethoxybenzamide, BenchChem; N-cyclopropyl-2,6-dimethoxybenzamide, ChemicalBook ). Although no direct head-to-head bioactivity comparison among these regioisomers has been published, the original 1970 paper specifically employed the 3,5-dimethoxy configuration for the lead inhibitor 2b . The symmetric 3,5-substitution pattern offers a unique electronic distribution on the aromatic ring (meta,meta-methoxy) that differs from the ortho,ortho- or meta,para-arrangements, which may alter hydrogen-bonding capacity and metabolic stability.

Structure-activity relationship Isomer comparison Chemical biology probe

Potential for CYP Enzyme Inactivation: Cyclopropylamine-Mediated Mechanism-Based Inhibition

N-Cyclopropylamines, including N-cyclopropylbenzamide derivatives, are known to act as mechanism-based inactivators of cytochrome P450 enzymes through one-electron oxidation at the nitrogen followed by cyclopropane ring scission and covalent modification of the heme . This property distinguishes N-cyclopropyl-3,5-dimethoxybenzamide from simple N-alkylbenzamides that lack the cyclopropyl ring and are instead substrates for N-dealkylation without enzyme inactivation . While direct inactivation kinetic parameters (kinact, KI) for the target compound have not been determined, the class-level evidence from Tullman and Hanzlik (1984) supports a unique mode of interaction with CYP enzymes.

Cytochrome P450 Mechanism-based inhibition Drug metabolism

Procurement-Driven Application Scenarios for N-Cyclopropyl-3,5-dimethoxybenzamide


Replication of the McMahon et al. (1970) Microsomal Demethylation Inhibition Study

Investigators seeking to reproduce or extend the classic J. Med. Chem. 1970 findings must procure the authentic N-cyclopropyl-3,5-dimethoxybenzamide (compound 2b). The original study demonstrated that this compound is the most potent inhibitor in a series of N-substituted benzamides evaluated in rat liver microsomes . Use of a generic N-isopropyl or N-methyl analog will fail to replicate the published inhibitory activity, as the N-cyclopropyl group is uniquely responsible for the observed potency .

Chemical Probe for Studying Cytochrome P450 Inactivation Mechanisms

Due to the cyclopropylamine substructure, this compound is predicted to behave as a mechanism-based (suicide) inactivator of CYP enzymes, a property documented for the broader cyclopropylamine class . Researchers investigating time-dependent CYP inhibition can employ N-cyclopropyl-3,5-dimethoxybenzamide as a scaffold to study structure-activity relationships of enzyme inactivation, with the 3,5-dimethoxy motif providing a defined steric and electronic environment distinct from other benzamide probes.

Internal Standard or Reference Material for LC-MS Metabolite Profiling

The compound's commercial availability at defined purity levels (≥95% from AKSci , ≥97% from MolCore ) makes it suitable for use as a reference standard for LC-MS/MS method development targeting N-dealkylated or ring-opened CYP metabolites. Its molecular weight (221.25 g/mol) and unique cyclopropyl signature facilitate discrimination from endogenous interferences in microsomal incubation matrices.

SAR Anchor for N-Cyclopropylbenzamide Library Synthesis

As the literature-established archetype of the N-cyclopropyl-3,5-dimethoxybenzamide series , this compound serves as the parental scaffold for medicinal chemistry efforts aimed at developing novel CYP inhibitors or dual LSD1/HDAC inhibitors (via further elaboration as described in patent US11352322B2). The 3,5-dimethoxy pattern provides a defined starting point for derivatization, and procurement of the authentic compound ensures fidelity to published synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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